Pergolide sulfone

描述

Pergolide sulfone is a metabolite of pergolide, an ergot-derived dopamine agonist. Pergolide was initially used in the treatment of Parkinson’s disease due to its high affinity for dopamine receptors. due to its association with cardiac valvulopathy, its use has been limited in many countries . This compound retains some of the pharmacological properties of its parent compound and has been studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: Pergolide sulfone can be synthesized through the oxidation of pergolide. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of oxidizing agents to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .

化学反应分析

Types of Reactions: Pergolide sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.

Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, higher oxidation state compounds.

Reduction: Sulfides, sulfoxides.

Substitution: Various this compound derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Profile

Pergolide sulfone is primarily known for its activity as a dopamine receptor agonist. It is formed through the oxidation of pergolide and shares similar pharmacological effects with its parent compound. Research indicates that this compound exhibits significant dopamine receptor activity, which is crucial for its therapeutic applications.

- Dopamine Agonism : Both pergolide and its metabolites, including this compound, stimulate dopamine receptors, particularly D1 and D2 subtypes. This action is beneficial in managing symptoms associated with Parkinson's disease, where dopamine deficiency is a hallmark .

Clinical Applications

The clinical implications of this compound are most prominently observed in the treatment of Parkinson's disease:

- Parkinson's Disease Management : Pergolide mesylate (the parent compound) has been used to alleviate symptoms of idiopathic Parkinson's disease. Clinical studies have shown that pergolide can be effective both as monotherapy and as an adjunct to levodopa therapy . this compound's role as a metabolite suggests it may contribute to the overall efficacy of treatment by enhancing dopaminergic signaling.

- Dopamine Agonist Comparisons : Research indicates that this compound has pharmacological activity comparable to pergolide itself, making it a candidate for further exploration in therapeutic settings .

Metabolic Pathways

Understanding the metabolic pathways leading to the formation of this compound is essential for elucidating its therapeutic potential:

- Metabolism of Pergolide : After administration, pergolide undergoes extensive metabolism, resulting in several metabolites, including pergolide sulfoxide and sulfone. These metabolites are believed to retain dopaminergic activity, which may influence their therapeutic effects .

- Clinical Pharmacokinetics : Studies on the pharmacokinetics of pergolide have shown that following intravenous administration, significant amounts of pergolide are converted into its metabolites, including sulfone, which may affect dosing regimens and therapeutic outcomes .

Research Findings

A summary of notable research findings related to this compound includes:

作用机制

Pergolide sulfone exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine and thereby modulating neurotransmission. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain. Additionally, this compound may interact with serotonin receptors, contributing to its pharmacological profile .

相似化合物的比较

Cabergoline: Another ergot-derived dopamine agonist with a similar mechanism of action but a different safety profile.

Pramipexole: A non-ergot dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Ropinirole: Another non-ergot dopamine agonist with similar therapeutic applications.

Comparison: Pergolide sulfone is unique due to its specific chemical structure and its metabolic relationship with pergolide. Unlike cabergoline, pramipexole, and ropinirole, this compound retains some of the ergot-related pharmacological properties, which may contribute to its distinct therapeutic effects and side effect profile. Its interaction with both dopamine and serotonin receptors also sets it apart from some of the other dopamine agonists .

生物活性

Pergolide sulfone is a metabolite of pergolide, a dopamine agonist primarily used in the treatment of Parkinson's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, drawing on diverse sources and case studies.

Pharmacological Properties

Dopamine Agonist Activity

this compound has been identified as a potent dopamine agonist, exhibiting activity similar to that of pergolide itself. Studies have shown that both this compound and pergolide sulfoxide activate dopamine D2 receptors effectively, suggesting that they may contribute to the therapeutic effects observed with pergolide treatment . The dopamine agonist activity is critical for managing symptoms of Parkinson's disease, where dopaminergic signaling is impaired.

Metabolic Pathways

At least ten metabolites of pergolide have been identified, including this compound. The metabolic pathways involve various enzymatic transformations, which can influence the pharmacokinetics and pharmacodynamics of the drug. Notably, this compound retains significant pharmacological activity, which may have implications for its efficacy and safety in long-term use .

The mechanisms by which this compound exerts its effects are primarily through modulation of dopamine receptors. It is known to interact with both D1 and D2 receptor subtypes, facilitating dopaminergic neurotransmission. This action is essential in alleviating motor symptoms associated with Parkinson's disease.

Table 1: Comparison of Biological Activities

| Compound | Dopamine Agonist Activity | Mechanism of Action |

|---|---|---|

| Pergolide | High | D1 and D2 receptor activation |

| Pergolide Sulfoxide | High | D2 receptor activation |

| This compound | High | D1 and D2 receptor activation |

Clinical Implications

Case Studies

Several case studies have reported adverse effects associated with pergolide therapy, particularly related to pulmonary fibrosis and other fibrotic conditions. A notable case involved a patient who developed pleuropulmonary fibrosis after long-term treatment with pergolide, leading to significant clinical complications . This raises concerns regarding the long-term safety of pergolide and its metabolites, including this compound.

Another study highlighted cases of restrictive valvular heart disease linked to pergolide use. Histological examinations revealed endocardial plaque formation similar to that seen in other ergot-derived medications, indicating potential long-term cardiovascular risks associated with these compounds .

Research Findings

Recent research has focused on the pharmacokinetics of pergolide and its metabolites. In animal models, intravenous administration has shown that both pergolide sulfoxide and sulfone exhibit similar pharmacokinetic profiles to the parent compound . The elimination half-life and volume of distribution were characterized, providing insights into how these metabolites behave in biological systems.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Mean Clearance (mL/h/kg) | 959 ± 492 |

| Mean Elimination Half-Life (h) | 5.64 ± 2.36 |

| Volume of Distribution (L/kg) | 0.79 ± 0.32 |

属性

CAS 编号 |

72822-03-8 |

|---|---|

分子式 |

C19H26N2O2S |

分子量 |

346.5 g/mol |

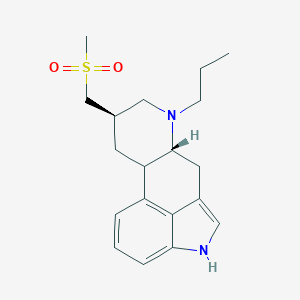

IUPAC 名称 |

(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1 |

InChI 键 |

BRFHHAXHZFOBNY-FDQGKXFDSA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |

手性 SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |

规范 SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |

Pictograms |

Irritant |

同义词 |

(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。